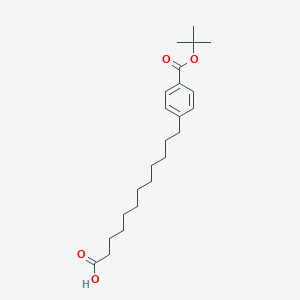
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid is an organic compound characterized by the presence of a dodecanoic acid chain attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl group. This compound is often used in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc group is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like acetonitrile with 4-dimethylaminopyridine (DMAP) as a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dodecanol derivatives.
Substitution: Formation of the free amine after Boc group removal.
Scientific Research Applications
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid metabolism and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers
Mechanism of Action
The mechanism of action of 12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the phenyl ring can participate in π-π interactions. The tert-butoxycarbonyl group provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
12-(tert-Butoxycarbonyl)amino)dodecanoic acid: Similar structure but with an amino group instead of a phenyl ring.
4-(tert-Butoxycarbonyl)phenylboronic acid: Contains a boronic acid group instead of a dodecanoic acid chain.
Uniqueness
12-(4-(tert-Butoxycarbonyl)phenyl)dodecanoic acid is unique due to its combination of a long aliphatic chain and a protected phenyl ring, making it versatile for various synthetic applications. Its structure allows for selective reactions and modifications, providing a valuable tool in organic synthesis and research .
Properties
Molecular Formula |
C23H36O4 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
12-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]dodecanoic acid |
InChI |
InChI=1S/C23H36O4/c1-23(2,3)27-22(26)20-17-15-19(16-18-20)13-11-9-7-5-4-6-8-10-12-14-21(24)25/h15-18H,4-14H2,1-3H3,(H,24,25) |
InChI Key |
OBMAXDBHAVBDOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


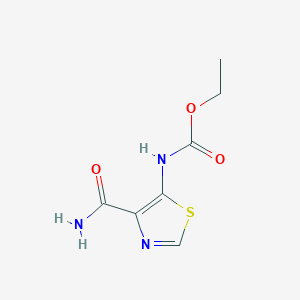
![4-amino-1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12818948.png)

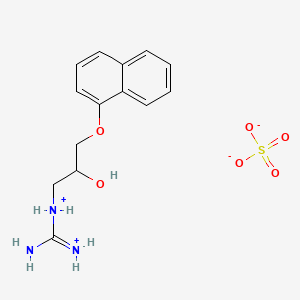
![1-ethyl-6-methoxy-1H-benzo[d]imidazol-2-amine](/img/structure/B12818958.png)
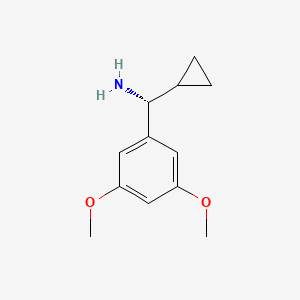
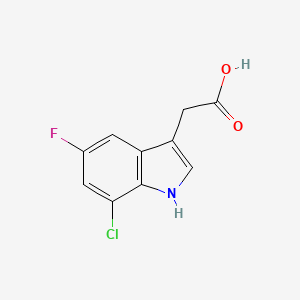
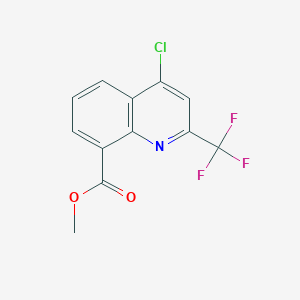
![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12818991.png)
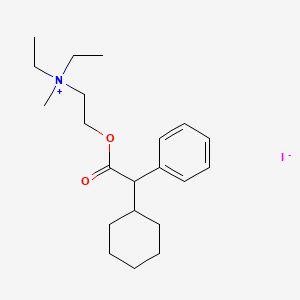
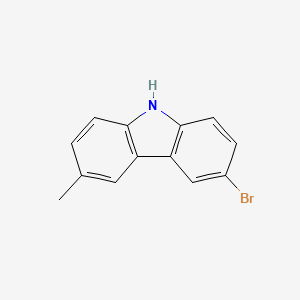
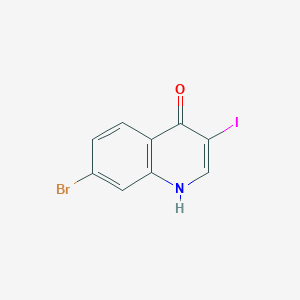

![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)
